![molecular formula C19H16N2O3 B14915296 4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML284 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role as an inhibitor in various biochemical pathways, making it a valuable tool in the study of biological processes and disease mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML284 involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
While detailed industrial production methods for ML284 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
ML284 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, ML284 can be converted into its oxidized form.
Reduction: Reducing agents can revert oxidized ML284 back to its original state.
Substitution: ML284 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
ML284 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Acts as an inhibitor in biochemical assays to investigate enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases by modulating specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
ML284 exerts its effects by inhibiting specific enzymes or proteins involved in various biological pathways. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to changes in cellular processes, making ML284 a valuable tool for studying disease mechanisms and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
ML123: Another inhibitor with similar properties but different target specificity.
ML456: Known for its role in modulating different biochemical pathways.
ML789: Shares structural similarities with ML284 but has distinct biological effects.
Uniqueness of ML284
ML284 stands out due to its high specificity and potency as an inhibitor. Its unique structure allows it to interact with specific targets more effectively, making it a preferred choice in various research applications.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
InChI |
InChI=1S/C19H16N2O3/c22-19-20-17(12-6-8-15-16(9-12)24-10-23-15)14-7-5-11-3-1-2-4-13(11)18(14)21-19/h1-4,6,8-9,17H,5,7,10H2,(H2,20,21,22) |
InChI Key |
VFCQSJFCIPPFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
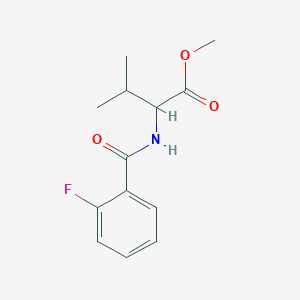
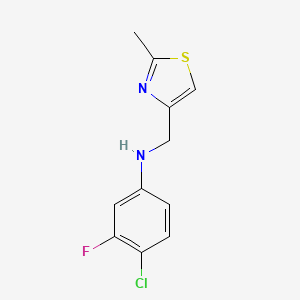
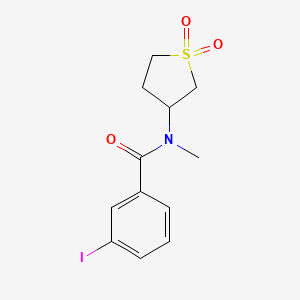
![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
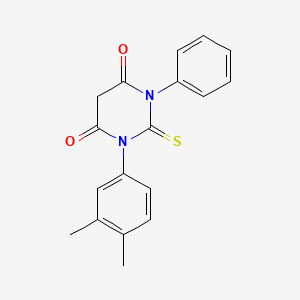
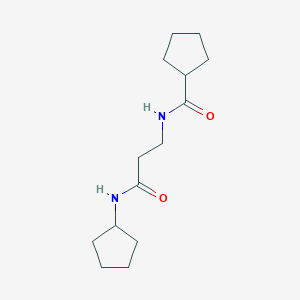
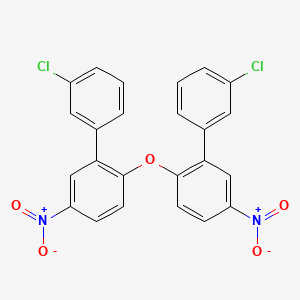
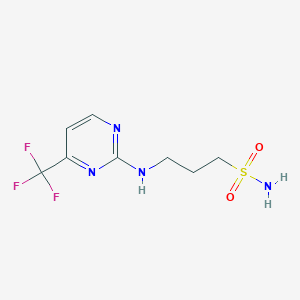
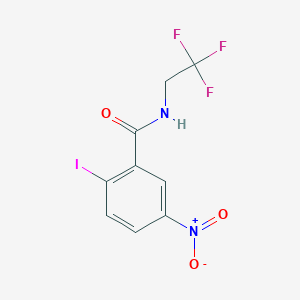
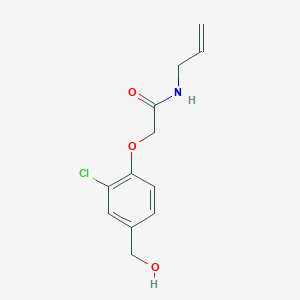
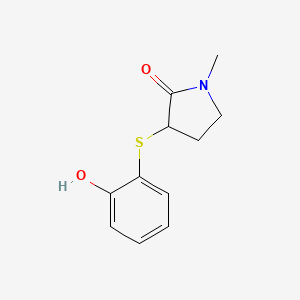
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
